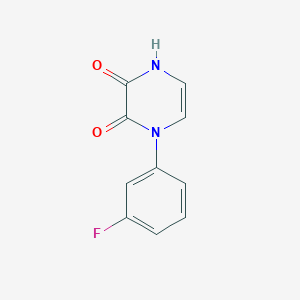

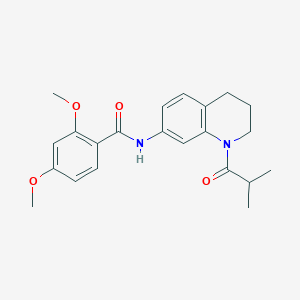

1-(3-Fluorophenyl)-1,4-dihydropyrazine-2,3-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Fluorophenyl)-1,4-dihydropyrazine-2,3-dione, also known as FPhPD, is a chemical compound that has been extensively studied for its potential applications in scientific research. It belongs to the class of pyrazine derivatives and has been found to possess a wide range of biochemical and physiological effects. In

Scientific Research Applications

Synthesis and Pharmacological Activities

1-(3-Fluorophenyl)-1,4-dihydropyrazine-2,3-dione, as a chemical compound, has been utilized in various scientific research contexts, particularly in the field of synthetic chemistry and pharmacology. The compound's derivatives have been explored for their potential pharmacological activities. For instance, derivatives such as 4H-thieno[3,4-c]pyrazole have demonstrated significant analgesic, anti-inflammatory, and antipyretic activities, alongside platelet antiaggregating activity comparable to acetylsalicylic acid (Menozzi et al., 1992).

Chemical Synthesis and Structural Studies

The synthesis of this compound and its analogs involves various chemical reactions, often resulting in compounds with interesting structural and chemical properties. For example, a study by Dandia et al. (2003) described an environmentally friendly green chemistry procedure for the synthesis of 3′-(fluorophenyl)-spiro[3H-indole-3,2′-tetrahydro-1,3-thiazine]-2,4′(1H)-dione, demonstrating the compound's planar molecular structure through X-ray diffraction (Dandia, Singh, Mérienne, Morgant, & Loupy, 2003).

Applications in Material Science

In material science, the compound and its derivatives have been explored for various applications. For example, Ghosh et al. (2004) synthesized dipyrrolyl derivatives bearing electron-withdrawing groups, demonstrating their utility as specific binders of fluoride ions in organic solvents. This study showcases the compound's potential in the development of efficient fluoride ion sensors (Ghosh, Maiya, & Wong, 2004).

Potential Anticancer Applications

Some derivatives of this compound have been investigated for their potential anticancer properties. For instance, Gomez-Monterrey et al. (2007) synthesized a series of spiro[(dihydropyrazine-2,5-dione)-6,3'-(2',3'-dihydrothieno[2,3-b]naphtho-4',9'-dione)] derivatives, which exhibited cytotoxic potency comparable to or greater than doxorubicin against certain human carcinoma cell lines (Gomez-Monterrey, Campiglia, Carotenuto, Califano, Pisano, Vesci, Lama, Bertamino, Sala, di Bosco, Grieco, & Novellino, 2007).

Environmental Chemistry Applications

In environmental chemistry, the derivatives of this compound have shown potential in synthesizing novel herbicidal compounds. Li et al. (2005) prepared novel 1-phenyl-piperazine-2,6-diones displaying significant herbicidal activity, demonstrating the compound's relevance in the development of agricultural chemicals (Li, Xiang, Hsu, Liu, Wu, & Yang, 2005).

properties

IUPAC Name |

4-(3-fluorophenyl)-1H-pyrazine-2,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN2O2/c11-7-2-1-3-8(6-7)13-5-4-12-9(14)10(13)15/h1-6H,(H,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWTZFDAIIPHAKK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)N2C=CNC(=O)C2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-ethoxyphenyl)-N-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2398790.png)

![3-(4-chlorophenyl)-1-[(1Z)-1-(2-phenylhydrazin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethylidene]urea](/img/structure/B2398791.png)

![2-{[(2,6-Dichlorophenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B2398794.png)

![6-Butyl-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2398799.png)

![8-(2-Fluorobenzoyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2398803.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamide](/img/structure/B2398805.png)

![2-Methyl-5-[(4-methylpiperidin-1-yl)sulfonyl]benzoic acid](/img/structure/B2398808.png)

![(6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanamine;hydrochloride](/img/structure/B2398811.png)

![N-{3-[1-(benzylamino)ethyl]phenyl}acetamide hydrochloride](/img/structure/B2398812.png)